6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds [, , ], similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular derivative possesses a carboxylic acid group at position 4, a chlorine atom at position 6, a methyl group at position 5, and a methylsulfanyl group at position 2. While not a naturally occurring compound, it serves as a valuable building block in organic synthesis and as a research tool for studying various biological processes.
6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with multiple substituents, including a chlorine atom at position 6, a methyl group at position 5, a methylsulfanyl group at position 2, and a carboxylic acid group at position 4. This unique structure contributes to its diverse chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
The compound is synthesized through various chemical routes involving reactions of pyrimidine derivatives. It is not naturally occurring and is primarily obtained through synthetic organic chemistry methods. Its chemical identification is supported by its CAS number, 6623-83-2.
6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid belongs to the class of pyrimidine derivatives, which are known for their significant biological activities. Pyrimidines are a subset of heterocyclic compounds that are widely studied for their roles in nucleic acids and as pharmacologically active agents.
The synthesis of 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid typically involves several key steps:
The reaction conditions usually require solvents like methanol or ethanol, and catalysts may be employed to enhance yields. In industrial settings, continuous flow reactors are often used to optimize production efficiency and consistency.
These parameters highlight the compound's characteristics and facilitate further studies related to its reactivity and interactions.
6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is primarily related to its interactions with biological targets. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving protein kinases. By binding to specific sites on these enzymes, it can modulate phosphorylation processes critical for cellular signaling pathways.
These properties make it suitable for various applications in research and industry.
6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid finds several applications across different scientific fields:
Pyrimidine stands as a privileged scaffold in medicinal chemistry due to its fundamental role in biological systems and exceptional versatility in drug design. As an electron-rich aromatic heterocycle containing two nitrogen atoms at the 1- and 3-ring positions, pyrimidine serves as a critical building block of nucleic acids and coenzymes, enabling natural interactions with diverse biological targets [1]. This inherent bio-recognition translates to broad therapeutic applications, with pyrimidine derivatives demonstrating significant antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system activities [7]. The scaffold’s synthetic accessibility facilitates extensive structural diversification at the 2-, 4-, 5-, and 6-positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties [1].
A key pharmacological advantage stems from pyrimidine’s capacity to form multiple hydrogen bonds through its endocyclic nitrogen atoms and exocyclic substituents, mimicking endogenous nucleobases. This enables high-affinity interactions with enzymes and receptors involved in critical cellular processes [8]. Additionally, pyrimidine functions as a bioisostere for phenyl rings and other aromatic π-systems, often improving solubility, metabolic stability, and target selectivity compared to carbocyclic analogs [1]. The scaffold’s planar geometry facilitates π-π stacking interactions within hydrophobic binding pockets, further enhancing binding affinity [4]. This multifunctional capability is exemplified by numerous clinical agents, including the antiretroviral rilpivirine (pyrimidine-based NNRTI), the anticancer drug erlotinib (quinazoline core), and rosuvastatin (pyrimidine-containing hypolipidemic agent) [7].
Table 1: Clinically Approved Pyrimidine-Based Drugs and Their Therapeutic Applications [1] [7]
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Rilpivirine | Antiretroviral (HIV) | HIV reverse transcriptase | 4-Cyanovinyl group on pyrimidine |
Erlotinib | Anticancer (NSCLC) | EGFR tyrosine kinase | Quinazoline core with acetylene sidechain |
Rosuvastatin | Hypolipidemic | HMG-CoA reductase | Pyrimidine with sulfonyl methyl group |
Zaleplon | Sedative-hypnotic | GABA-A receptor complex | N-methylated pyrazolopyrimidine |
Piritrexim | Anticancer (antifolate) | Dihydrofolate reductase | 2,4-Diaminopyrido[2,3-d]pyrimidine |
The pyrimidine ring’s ability to serve as a template for molecular hybridization has accelerated the development of multitargeting agents, particularly in oncology. Recent studies demonstrate that bis-pyrimidine derivatives exhibit potent antiproliferative activity against human colorectal carcinoma (HCT116) through selective targeting of oncogenic signaling pathways [8]. Reverse pharmacophore mapping approaches have identified GTPase HRas as a high-affinity target for these hybrid molecules, where they disrupt GTP binding and subsequent signal transduction cascades driving uncontrolled proliferation [8]. This target specificity underscores pyrimidine’s utility in addressing challenging therapeutic targets.
The pharmacological profile of pyrimidine derivatives is critically modulated by substituent effects at each ring position. Strategic functionalization governs electronic distribution, lipophilicity, hydrogen-bonding capacity, and steric complementarity to target binding sites. The specific substitution pattern in 6-chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid exemplifies rational structure-based design, where each substituent contributes distinct physicochemical and pharmacophoric properties:
6-Chloro Group: The chlorine atom at C6 serves as a strong electron-withdrawing group, significantly enhancing the electrophilic character of the C2 and C4 positions. This facilitates nucleophilic displacement reactions with biological nucleophiles or provides a synthetic handle for further derivatization [4]. Chlorination at C6 also increases ring acidity, potentially improving water solubility when ionized under physiological conditions. In receptor binding, the chloro group contributes to hydrophobic interactions and halogen bonding—a directional interaction where the σ-hole of chlorine forms favorable contacts with carbonyl oxygens or π-systems in target proteins [7]. Molecular docking studies of analogous chloropyrimidines reveal chloro groups occupying hydrophobic subpockets lined by residues like Pro34 and Tyr32 in GTPase HRas [8].
2-Methylsulfanyl Group: The thiomethyl substituent at C2 combines moderate lipophilicity (π = 0.61) with polarizability, enabling hydrophobic anchoring in enzyme binding clefts while allowing weak hydrogen bonding via sulfur lone pairs. This group exhibits lower steric demand than bulkier alkylthio chains, minimizing entropic penalties upon binding [4]. Crucially, the methylsulfanyl group serves as a metabolically stable bioisostere for methoxy groups in kinase inhibitors, resisting oxidative demethylation while maintaining similar spatial and electronic properties [7]. In pyrimidine-based EGFR inhibitors like gefitinib analogs, the methylsulfanyl moiety participates in van der Waals contacts with gatekeeper residues in the ATP-binding site [4].
5-Methyl Group: The C5 methyl substituent provides electron-donating effects (+I), counterbalancing the electron-withdrawing carboxylic acid at C4. This methyl group enhances lipophilicity (increasing log P by ~0.5 units) and promotes favorable CH-π interactions in hydrophobic protein domains [7]. Structural comparisons show that C5 methylation in pyrimidine derivatives reduces rotational freedom, potentially lowering the entropic cost of binding. In dihydrofolate reductase inhibitors, C5-methylated pyrimidines exhibit improved enzyme affinity compared to unmethylated analogs due to complementary fit within a sterically constrained hydrophobic cavity [4].
4-Carboxylic Acid: The C4-carboxylic acid represents the most pharmacologically significant substituent, serving as a versatile hydrogen-bonding moiety capable of both donating and accepting bonds. This group enables salt bridge formation with basic residues (e.g., Lys147 and Asp30 in GTPase HRas) and significantly enhances water solubility through ionization at physiological pH [8]. As a zinc-binding group, carboxylic acids in pyrimidine derivatives can facilitate interactions with metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases [7]. The acidity (predicted pKa ~4.2) allows pH-dependent membrane permeability, potentially enhancing tissue penetration in acidic tumor microenvironments. Docking simulations confirm that the carboxylic acid in pyrimidine-4-carboxylates forms critical hydrogen bonds with catalytic residues in ATP-binding sites, mimicking the γ-phosphate interactions of ATP [8].
Table 2: Functional Contributions of Substituents in 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic Acid [4] [7] [8]
Position | Substituent | Electronic Effect | Key Pharmacophoric Contributions | Target Interactions |
---|---|---|---|---|
2 | Methylsulfanyl (SCH₃) | Weak π-donation | Hydrophobic anchoring; Metabolically stable; Directional interactions | Van der Waals with gatekeeper residues (e.g., Thr790 EGFR) |
4 | Carboxylic Acid (COOH) | Strong σ/π-withdrawal | Salt bridge formation; Solubilization; Hydrogen bond donation/acceptance; Zinc chelation | Ionic bonds with Lys147 HRas; H-bonds with Asp30 HRas |
5 | Methyl (CH₃) | Moderate σ-donation | CH-π interactions; Lipophilicity enhancement; Conformational restriction | Hydrophobic cavity filling (e.g., Leu567 PI3K) |
6 | Chloro (Cl) | Strong σ-withdrawal | Halogen bonding; Leaving group for nucleophilic substitution; Lipophilicity enhancement | Halogen bonds with carbonyls (e.g., Gly60 HRas) |
The synergistic interplay among these substituents creates a multifunctional pharmacophore capable of high-affinity, multitarget engagement. Computational analyses indicate that the C4-carboxylic acid and C6-chloro groups collectively withdraw electron density from the ring, activating the C2 position for nucleophilic attack—a property exploited in covalent inhibitor design [4]. Meanwhile, the C5-methyl group sterically shields the C6 position, modulating the chloro group’s reactivity. This balanced electronic profile enables selective interactions with diverse biological targets, including kinases, GTPases, and epigenetic enzymes [7] [8]. Molecular modeling of pyrimidine-4-carboxylic acid derivatives docked in GTPase HRas reveals simultaneous contacts: the carboxylic acid forms salt bridges with Lys147, the chloro group engages Gly60 via halogen bonding, the methyl group occupies a hydrophobic subpocket near Gly12, and the methylsulfanyl moiety interacts with Tyr32 through sulfur-arene interactions [8]. This exemplifies how strategic substituent selection transforms the pyrimidine core into a precision therapeutic scaffold.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1